5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with an isopropoxymethyl group and a trifluoropropyl group, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the isopropoxymethyl and trifluoropropyl groups. The final step involves the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the specific conditions and reagents required would depend on the desired outcome.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and water or aqueous bases for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as superhydrophobic surfaces
Mechanism of Action
The mechanism of action of 5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoropropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the manufacture of defoaming agents and coatings.
Dichloro(methyl)(3,3,3-trifluoropropyl)silane: Used in amidation reactions of amino acids.
Uniqueness
5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the isopropoxymethyl and trifluoropropyl groups, along with the sulfonyl chloride, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
5-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O3S/c1-7(2)19-6-8-9(20(11,17)18)5-15-16(8)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPICUTMOCNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.